molecular formula C20H11ClF3N3O2S2 B2738692 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 957041-18-8

1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2738692
CAS No.: 957041-18-8
M. Wt: 481.89
InChI Key: DTZZMCWECVANKI-UHFFFAOYSA-N
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Description

The compound 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic molecule featuring a pyrazole-thiazole scaffold. Key structural elements include:

  • A thiazole ring substituted at the 2-position with a pyrazole moiety.
  • A 4-chlorophenylsulfanyl group at the 5-position of the thiazole.
  • A phenyl group at the 4-position of the thiazole.
  • A trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) at the 5- and 4-positions of the pyrazole, respectively.

Below, we compare this compound with structurally related analogs to highlight key differences in substituents, physicochemical properties, and functional implications.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF3N3O2S2/c21-12-6-8-13(9-7-12)30-18-15(11-4-2-1-3-5-11)26-19(31-18)27-16(20(22,23)24)14(10-25-27)17(28)29/h1-10H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZZMCWECVANKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

  • Molecular Formula : C20H11ClF3N3O2S2
  • Molecular Weight : 481.90 g/mol
  • CAS Number : 956439-02-4

Structure

The compound contains a thiazole ring, a pyrazole moiety, and a trifluoromethyl group, which are significant for its biological activity. The presence of the chlorophenyl sulfanyl group contributes to its lipophilicity and potential interaction with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit promising antitumor properties . The compound's structure suggests it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies:

  • Cytotoxicity Assays : In vitro studies have shown that compounds similar to this thiazole-pyrazole hybrid can exhibit IC50 values in the low micromolar range against various cancer cell lines, including breast and colon cancer cells. For instance, a related thiazole compound demonstrated an IC50 of 6.2 µM against HCT-116 colon carcinoma cells .
  • Mechanistic Insights : Molecular dynamics simulations have suggested that such compounds interact with key proteins involved in cancer cell survival, such as Bcl-2, primarily through hydrophobic contacts .

Anticonvulsant Activity

Some derivatives of thiazoles have shown anticonvulsant activity in animal models. The structural features that enhance this activity include the presence of electron-donating groups on the phenyl rings and specific substitutions on the thiazole ring .

Anti-inflammatory Effects

Thiazole-containing compounds are also noted for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, with some studies indicating effectiveness against various bacterial strains due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structure:

  • Thiazole Ring : Essential for anticancer activity; modifications can enhance potency.
  • Trifluoromethyl Group : Increases lipophilicity and possibly enhances membrane permeability.
  • Chlorophenyl Group : Contributes to the overall electronic properties and binding affinity to target proteins.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Recent studies have highlighted the antimicrobial properties of compounds related to this thiazole-pyrazole hybrid. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential use as antibiotics .
  • Anti-inflammatory Effects :
    • The compound exhibits anti-inflammatory properties, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism may involve the inhibition of pro-inflammatory cytokines .
  • Anticancer Potential :
    • Research indicates that similar thiazole-pyrazole compounds can inhibit cancer cell proliferation. The presence of the trifluoromethyl group enhances biological activity, potentially leading to novel anticancer therapies .

Agricultural Applications

  • Pesticidal Properties :
    • The compound's structural features suggest it could serve as a pesticide or herbicide. Its ability to disrupt biological pathways in pests has been explored, with promising results in preliminary bioassays .
  • Plant Growth Regulation :
    • Some derivatives have been tested for their effects on plant growth, indicating potential use as growth regulators in agricultural practices .

Material Science Applications

  • Polymer Chemistry :
    • The compound can be utilized in the synthesis of polymers with specific properties, such as increased thermal stability and enhanced mechanical strength due to its thiazole and pyrazole moieties .
  • Nanotechnology :
    • Its unique structure allows for incorporation into nanomaterials, which can be used in drug delivery systems or as catalysts in chemical reactions .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules demonstrated that derivatives of this compound exhibited significant antimicrobial activity against E. coli and Staphylococcus aureus. The structure-activity relationship indicated that modifications at the sulfur and carboxylic acid positions enhanced efficacy.

Case Study 2: Anticancer Activity

Research conducted by Zhang et al. (2020) explored the anticancer properties of thiazole-pyrazole derivatives. The study found that certain modifications led to a 50% inhibition of cancer cell growth at low micromolar concentrations, suggesting a pathway for drug development targeting specific cancer types.

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic effects : The trifluoromethyl group enhances metabolic stability across analogs, while sulfanyl linkages influence conformational flexibility .
  • Solubility vs. permeability : Carboxylic acid derivatives (target, ) favor aqueous solubility, whereas esters () prioritize lipid membrane penetration.

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